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molecular formula C8H6F6N2 B1332102 3,5-Bis(trifluoromethyl)phenylhydrazine CAS No. 886-35-1

3,5-Bis(trifluoromethyl)phenylhydrazine

Cat. No. B1332102
M. Wt: 244.14 g/mol
InChI Key: OULWACKZBGBRNT-UHFFFAOYSA-N
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Patent
US04366155

Procedure details

To a solution of 28.1 grams (0.166 mol.) of mucochloric acid dissolved in 120 milliliters of ethanol were added 37 grams (0.151 mol.) of 3,5-bis-(trifluoromethyl)phenylhydrazine. The mixture was stirred for about one hour, and then the ethanol was removed from the solution by evaporation under reduced pressure. Eighty milliliters of glacial acetic acid and 80 milliliters of acetic anhydride were added to the residue in one portion. The mixture was heated to reflux for four hours, and then cooled and the solvent was removed by evaporation under reduced pressure. Recrystallization of the residue from ethanol produced 51.7 grams of 4,5-dichloro-1-[3,5-bis(trifluoromethyl)-phenyl]-1,6-dihydro-6-oxopyridazine.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Cl:5])/[Cl:3].[F:10][C:11]([F:25])([F:24])[C:12]1[CH:13]=[C:14]([NH:22][NH2:23])[CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1>C(O)C>[Cl:3][C:2]1[CH:1]=[N:23][N:22]([C:14]2[CH:15]=[C:16]([C:18]([F:20])([F:21])[F:19])[CH:17]=[C:12]([C:11]([F:10])([F:24])[F:25])[CH:13]=2)[C:6](=[O:7])[C:4]=1[Cl:5]

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)NN)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed from the solution by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Eighty milliliters of glacial acetic acid and 80 milliliters of acetic anhydride were added to the residue in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NN(C(C1Cl)=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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